molecular formula C22H26N2O4 B6493666 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922128-28-7

4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B6493666
CAS No.: 922128-28-7
M. Wt: 382.5 g/mol
InChI Key: SBPPKMPWWHHIJC-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety linked to a benzoxazepine ring system, which is further substituted with butoxy and ethyl groups. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps:

  • Formation of the Benzoxazepine Ring: : The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound. This step often requires acidic or basic conditions to facilitate the cyclization.

  • Substitution Reactions: : The introduction of the butoxy and ethyl groups can be achieved through nucleophilic substitution reactions. For instance, the butoxy group can be introduced by reacting the intermediate with butyl bromide in the presence of a base like potassium carbonate.

  • Amidation: : The final step involves the formation of the benzamide linkage. This can be accomplished by reacting the substituted benzoxazepine with a benzoyl chloride derivative under basic conditions, such as using triethylamine as a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring in the benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring system may interact with biological macromolecules, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Other benzoxazepine derivatives with similar ring structures but different substituents.

    Benzamides: Compounds with the benzamide moiety but lacking the benzoxazepine ring.

Uniqueness

4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzoxazepine ring with the butoxy and ethyl groups differentiates it from other benzoxazepine or benzamide derivatives, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4-butoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-5-13-27-18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(15-17)22(26)24(4-2)12-14-28-20/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPPKMPWWHHIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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